molecular formula C10H17NO3 B1203358 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID CAS No. 59178-92-6

6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID

Cat. No.: B1203358
CAS No.: 59178-92-6
M. Wt: 199.25 g/mol
InChI Key: FSFFIYOYBDBDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol It is characterized by the presence of a hexanoic acid backbone with an amino group substituted by a 2-methyl-1-oxoallyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID typically involves the reaction of hexanoic acid with an appropriate amine derivative. One common method involves the use of 2-methyl-1-oxoallyl chloride, which reacts with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-METHYL-1-OXO-2-PROPENYL)AMINO]HEXANOIC ACID
  • 2-AMINO-6-(METHYLTHIO)HEXANOIC ACID

Uniqueness

6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID is unique due to its specific structural features, such as the 2-methyl-1-oxoallyl moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specialized applications .

Properties

CAS No.

59178-92-6

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

6-(2-methylprop-2-enoylamino)hexanoic acid

InChI

InChI=1S/C10H17NO3/c1-8(2)10(14)11-7-5-3-4-6-9(12)13/h1,3-7H2,2H3,(H,11,14)(H,12,13)

InChI Key

FSFFIYOYBDBDMQ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NCCCCCC(=O)O

Canonical SMILES

CC(=C)C(=O)NCCCCCC(=O)O

59178-92-6

Synonyms

6-(methacryloylamino)hexanoic acid
6-methacrylamidohexanoic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-aminocaproic acid (6.55 g), 50 mmol) in 150 ml of glacial acetic acid methacrylic anhydride (8.7 ml, 55 mmol) were added at room temperature, and resulting mixture was stirred for 12 hours. All volatiles were removed under reduced pressure. Crude material was submitted to column chromatography on silica gel, which was performed in chloroform with applying gradient of methanol (0-7.5%) and gave 8.65 g (87%) of N-methacryloyl-6-aminocaproic acid as white solid. MALDI MS: found 200.06 (M+H)+, C10H17NO3; calc. 199.07.
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
acetic acid methacrylic anhydride
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methacryloyl chloride was reacted with 6-amino caproic acid to give N-methacryloyl 6-amino caproic acid. This was then esterified with p-nitrophenol using standard synthetic methods to give N-methacryloyl 6-amino caproyl p-nitrophenol. 0.5 gm (0.0018 mol) N-isobutyryl 6-amino osproyl 2-amino pyridine, 0.4 gm N-methacryloyl histidine and 0.1071 gm CoCl2.6H2O were dissolved in 5 ml methanol and stirred for 1 hour. Methanol was then removed under reduced pressure. This was further diluted with 3.5 gm 2-hydroxyethyl methacrylate and 0.5 ml ethylene glycol dimethacrylate, and 100 mg azobisisobutyronitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.